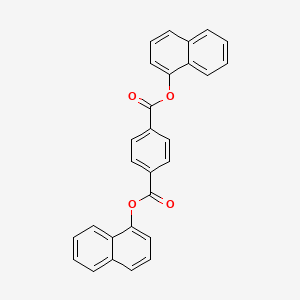
Dinaphthalen-1-yl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through ester linkages at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Mechanochemical methods, which involve grinding the reactants together in the presence of a catalyst, have also been explored for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Dinaphthalen-1-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and benzene-1,4-dicarboxylic acid derivatives.
Reduction: Benzene-1,4-dicarboxylic acid and naphthalen-1-ol.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of dinaphthalen-1-yl benzene-1,4-dicarboxylate is largely dependent on its interaction with other molecules. In luminescent applications, the compound’s ability to absorb and emit light is attributed to the electronic transitions within the naphthalene groups. The energy transfer between the benzene-1,4-dicarboxylate ligand and the naphthalene groups plays a crucial role in its luminescent properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl terephthalate (DOTP): An organic compound with similar ester linkages but different alkyl groups.
Benzene-1,4-dicarboxylate derivatives: Compounds with various substituents on the benzene ring, such as halogens or alkyl groups.
Uniqueness
Dinaphthalen-1-yl benzene-1,4-dicarboxylate is unique due to the presence of two naphthalene groups, which impart distinct luminescent properties and structural rigidity. This makes it particularly valuable in applications requiring high-performance materials and fluorescent probes.
Eigenschaften
CAS-Nummer |
58201-08-4 |
|---|---|
Molekularformel |
C28H18O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
dinaphthalen-1-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(30)32-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
InChI-Schlüssel |
RXHZNVOXAZPERP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
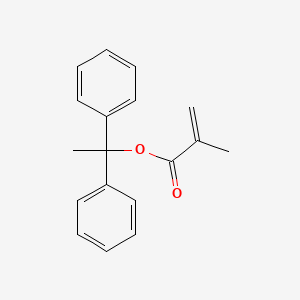
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
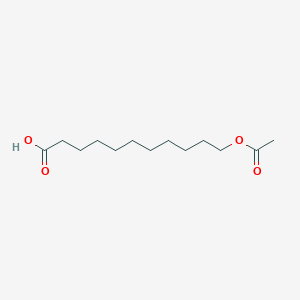
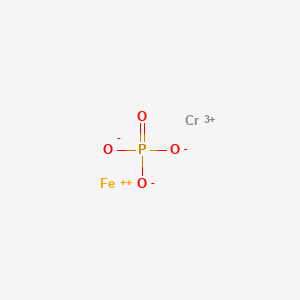
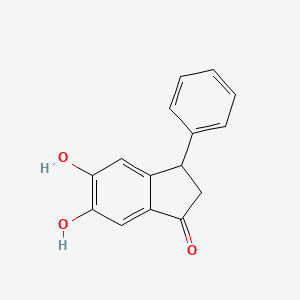
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
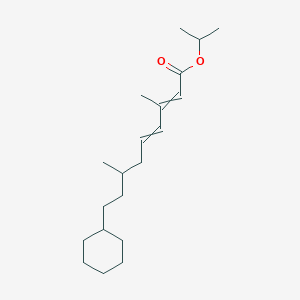
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
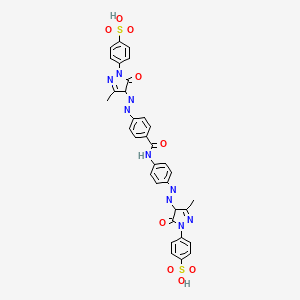
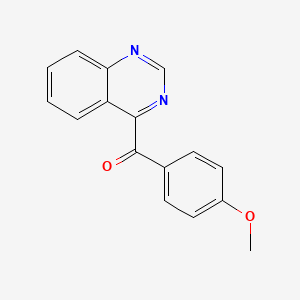
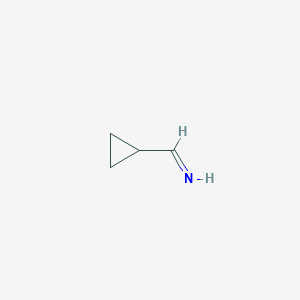
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
